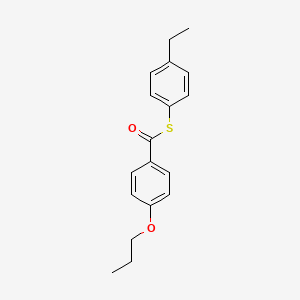
S-(4-Ethylphenyl) 4-propoxybenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Ethylphenyl) 4-propoxybenzene-1-carbothioate is an organic compound belonging to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group. This compound is notable for its aromatic structure, which includes both ethyl and propoxy substituents on the benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Ethylphenyl) 4-propoxybenzene-1-carbothioate typically involves the reaction of 4-propoxybenzenethiol with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidation of the thiol group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
S-(4-Ethylphenyl) 4-propoxybenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thioester can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
S-(4-Ethylphenyl) 4-propoxybenzene-1-carbothioate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thioester chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-Ethylphenyl) 4-propoxybenzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo hydrolysis to release the active components, which then interact with the target molecules. The aromatic structure allows for π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Ethoxyphenyl) 4-(pentyloxy)benzenecarbothioate
- Benzenecarbothioic acid, 4-propoxy-, S-(4-butylphenyl) ester
Uniqueness
S-(4-Ethylphenyl) 4-propoxybenzene-1-carbothioate is unique due to its specific combination of ethyl and propoxy substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings can affect the compound’s overall electronic properties, making it distinct from other similar thioesters.
Properties
CAS No. |
62525-92-2 |
|---|---|
Molecular Formula |
C18H20O2S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
S-(4-ethylphenyl) 4-propoxybenzenecarbothioate |
InChI |
InChI=1S/C18H20O2S/c1-3-13-20-16-9-7-15(8-10-16)18(19)21-17-11-5-14(4-2)6-12-17/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
QVKOAWSQUWACOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















